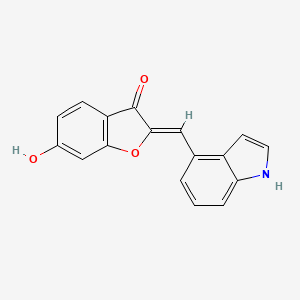

(2Z)-6-hydroxy-2-(1H-indol-4-ylmethylidene)-1-benzofuran-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-6-hydroxy-2-(1H-indol-4-ylmethylidene)-1-benzofuran-3(2H)-one, also known as Indolylbenzofuran, is a compound that has gained significant attention due to its potential use in scientific research. This compound is a heterocyclic organic molecule that contains both an indole and a benzofuran ring system. The compound has shown promise in various scientific applications, including drug discovery and development, due to its unique chemical structure and properties.

Scientific Research Applications

PET Probe Development for PIM1 Imaging

One study details the synthesis of a related compound as a potent and selective inhibitor of the proviral integration site in moloney murine leukemia virus kinase 1 (PIM1), demonstrating its application in the development of PET probes for imaging the enzyme PIM1. This research offers insights into the diagnostic potential of benzofuran derivatives in medical imaging technologies (Gao, Wang, Miller, & Zheng, 2013).

Structural Analysis and Hydrogen Bonding

Another study focuses on the structural characterization of a benzofuran compound, highlighting its planar conformation and the presence of intramolecular and intermolecular hydrogen bonding, which stabilize both the molecular and crystal structures. This investigation contributes to our understanding of the molecular properties of benzofuran derivatives (Usman, Razak, Fun, Chantrapromma, Zhang, & Jian‐hua Xu, 2001).

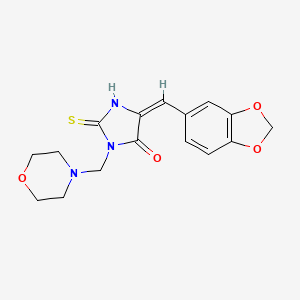

Advances in Cycloaddition Reactions

Research into cycloaddition reactions of 2-benzylidene-1-benzofuran-3-ones and their analogs sheds light on the synthesis of benzothiophene, benzofuran, indole, and indene derivatives. These findings are significant for the development of bioactive natural products and pharmaceutical drugs, demonstrating the compound's relevance in synthetic organic chemistry and drug discovery (Deng & Meng, 2020).

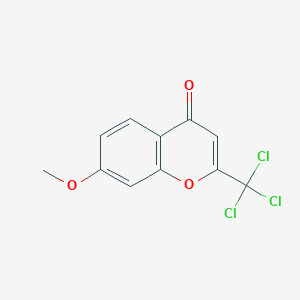

Algar-Flynn-Oyamada Reaction for Flavonoid Synthesis

The Algar-Flynn-Oyamada (AFO) reaction, involving the oxidation of 2′-hydroxychalcones, is utilized for synthesizing flavonols, aurones, and other flavonoid compounds. This process highlights the compound's utility in the synthesis of flavonoid structures, pertinent to both pharmaceutical and material science research (Bennett, Burke, & O'sullivan, 1996).

Antimicrobial Activity

A study on fused isatin and diazepine derivatives derived from acetyl benzofurans explores the antimicrobial activity of these compounds. This research underlines the potential of benzofuran derivatives in developing new antimicrobial agents, offering avenues for pharmaceutical applications (Kenchappa, Bodke, Telkar, & Nagaraja, 2017).

properties

IUPAC Name |

(2Z)-6-hydroxy-2-(1H-indol-4-ylmethylidene)-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO3/c19-11-4-5-13-15(9-11)21-16(17(13)20)8-10-2-1-3-14-12(10)6-7-18-14/h1-9,18-19H/b16-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFVHDJSQDSWMCB-PXNMLYILSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)C=C3C(=O)C4=C(O3)C=C(C=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C2C=CNC2=C1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2556853.png)

![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2556856.png)

![tert-Butyl 2-amino-5-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B2556863.png)

![N-benzyl-4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carboxamide](/img/structure/B2556875.png)

![3-(4-methylbenzyl)-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2556876.png)